Potassium 5,7-dimethyl-4-oxo-3,4-dihydropyrido-[2,3-d]pyrimidine-2-thiolate
Description
Properties
IUPAC Name |
potassium;5,7-dimethyl-4-oxo-3H-pyrido[2,3-d]pyrimidine-2-thiolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS.K/c1-4-3-5(2)10-7-6(4)8(13)12-9(14)11-7;/h3H,1-2H3,(H2,10,11,12,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCBROZUGAMAKA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)NC(=N2)[S-])C.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8KN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Potassium 5,7-dimethyl-4-oxo-3,4-dihydropyrido-[2,3-d]pyrimidine-2-thiolate (commonly referred to as K-DMP) is a heterocyclic compound with significant potential in medicinal chemistry. Its molecular formula is , and it has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases.
K-DMP functions primarily through its interaction with various biological receptors and enzymes. The pyrido[2,3-d]pyrimidine scaffold is known for its ability to modulate biological pathways, particularly those involved in cell proliferation and apoptosis. Research indicates that modifications at the C5 and C6 positions of the pyrido-pyrimidine structure can significantly influence its selectivity and potency against specific targets such as tyrosine kinases and other oncogenic pathways .
Biological Activities
Antitumor Activity :
K-DMP has been studied for its potential as an antitumor agent. It has shown efficacy against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The cytotoxic effects were notably higher in phenyl-substituted derivatives compared to aliphatic ones .
Antiviral Properties :
The compound has also been evaluated for antiviral activity, particularly against Hepatitis C Virus (HCV). Its structural analogs have demonstrated inhibition of HCV NS5B polymerase, suggesting a potential role in the treatment of viral infections .
Case Studies and Research Findings
- Antitumor Efficacy :
- Inhibition of Tyrosine Kinases :
- Cytotoxic Evaluation :
Data Table: Biological Activity Overview
Scientific Research Applications
Anticancer Activity
One of the most significant applications of this compound is its potential as an anticancer agent. Research indicates that it may inhibit tumor cell proliferation through modulation of critical signaling pathways involved in cell growth and survival.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study assessed the cytotoxic effects of potassium 5,7-dimethyl-4-oxo-3,4-dihydropyrido-[2,3-d]pyrimidine-2-thiolate on several cancer cell lines. The results demonstrated notable cytotoxicity with the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.0 |
These findings suggest its potential as a lead compound for developing new anticancer therapies.
Inhibition of eIF4E Activity
The compound has been shown to inhibit the activity of eIF4E, a protein that plays a crucial role in the regulation of translation and is often overexpressed in various cancers. By targeting eIF4E, this compound could potentially disrupt cancer cell growth and promote apoptosis .
Anti-inflammatory Properties
Preliminary studies suggest that this compound may exhibit anti-inflammatory effects. The structure implies potential inhibition of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Derivatives of pyrido[2,3-d]pyrimidine compounds have demonstrated efficacy against various bacterial strains and fungi.
Case Study: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of related compounds against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antimicrobial properties, highlighting the broader applicability of compounds related to this compound .
Synthesis and Formulation
The synthesis of this compound involves several steps that can be optimized for higher yields and purity. Various formulations have been developed to enhance its bioavailability and therapeutic efficacy.
Pharmaceutical Formulations
Research has focused on creating pharmaceutically acceptable formulations that include this compound as an active ingredient. These formulations aim to improve solubility and stability while ensuring effective delivery to target tissues .
Comparison with Similar Compounds
Structural Comparison
The pyrido[2,3-d]pyrimidine scaffold is structurally distinct from other fused pyrimidine derivatives. Key differences lie in the fused ring system and substituent positions:
Key Structural Insights :
- Electron Density : The pyrido[2,3-d]pyrimidine core exhibits greater electron delocalization compared to pyrazolo or thiazolo analogs due to its fully conjugated bicyclic system .
- Solubility: Potassium thiolate derivatives (e.g., the target compound and thieno analog) display higher aqueous solubility than neutral analogs like the pyrazolo derivative .
- Conformational Flexibility: Thiazolo derivatives adopt non-planar conformations (e.g., flattened boat) due to steric hindrance from substituents, unlike the planar pyrido-pyrimidine system .
Preparation Methods
Cyclocondensation of Thiourea Derivatives
A common approach involves the cyclization of thiourea-containing precursors with active methylene compounds. For example:
- Intermediate synthesis : 5,7-Dimethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-2-thiol (A ) is prepared by reacting 2-amino-4,6-dimethylnicotinonitrile with carbon disulfide in basic media (e.g., KOH/EtOH), followed by acidification.
- Thiolate formation : Treatment of A with potassium hydroxide or potassium tert-butoxide in anhydrous THF yields the potassium thiolate salt.
Key data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | CS₂, KOH, reflux, 6 h | 78–85 |
| Salt formation | KOH, THF, rt, 2 h | 92 |
Nucleophilic Substitution on Halogenated Intermediates
Halogenated pyridopyrimidines serve as precursors for introducing the thiolate group:
- Starting material : 2-Chloro-5,7-dimethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine (B ) is synthesized via cyclization of 2-amino-4,6-dimethylnicotinic acid with POCl₃.
- Thiolation : B reacts with thiourea in DMF at 80°C, followed by potassium methoxide to afford the thiolate.
Reaction pathway :
$$
\textbf{B} \xrightarrow{\text{Thiourea, DMF}} \textbf{A} \xrightarrow{\text{KOMe}} \text{Potassium salt}
$$
Multicomponent Reactions
The Biginelli-like approach enables one-pot assembly of the pyridopyrimidine core:
- Components : Ethyl acetoacetate, thiourea, and 2-amino-4,6-dimethylnicotinonitrile react in acetic acid/HCl.
- Post-modification : The thiol intermediate is treated with K₂CO₃ in methanol to form the potassium salt.
Alternative Routes via Pyridooxazinones
Pyridooxazinones (e.g., J1-J5 in) react with thiol-containing nucleophiles:
- Procedure : 5,7-Dimethylpyrido[2,3-d]pyrimidin-4(3H)-one-2-sulfonic acid is treated with H₂S gas in pyridine, followed by potassium hydroxide neutralization.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 85 | 98 | High | Moderate |
| Nucleophilic substitution | 75 | 95 | Medium | Low |
| Multicomponent | 80 | 97 | High | High |
| Pyridooxazinone route | 65 | 90 | Low | High |
Critical Considerations
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) is essential for removing byproducts like unreacted thiourea.
- Stability : The potassium salt is hygroscopic; storage under argon is recommended.
- Analytical validation : NMR (¹H/¹³C) and LC-MS data must confirm the absence of residual solvents (e.g., DMF).
Q & A
Q. What are the optimal synthetic routes for preparing Potassium 5,7-dimethyl-4-oxo-3,4-dihydropyrido-[2,3-d]pyrimidine-2-thiolate, and how can purity be ensured?
Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. For example, heating hydrazinecarbothioamide derivatives (e.g., diethyl 5-(hydrazinecarbothioamido)-3-methylthiophene-2,4-dicarboxylate) in ethanolic potassium hydroxide under reflux conditions yields potassium thiolate salts . To ensure purity, recrystallization from ethanol/ethyl acetate mixtures (3:2 v/v) is effective, followed by vacuum drying. Purity can be confirmed via HPLC (C18 column, methanol-water mobile phase) and elemental analysis (C, H, N, S within ±0.3% theoretical values) .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- NMR Spectroscopy : 1H and 13C NMR in DMSO-d6 resolve key structural features, such as the thiolate proton (δ ~13.5 ppm, absent due to deprotonation) and methyl groups (δ ~2.1–2.5 ppm) .
- X-ray Crystallography : Single-crystal analysis (e.g., using SHELXTL software) confirms planarity of the pyridopyrimidine core and deviations (<0.3 Å) of substituents from the mean ring plane .
- Mass Spectrometry : ESI-MS in negative ion mode detects the molecular ion [M–K]⁻ at m/z 206.3 (calculated for C9H8N3OS⁻) .
Q. How does the potassium counterion influence the compound’s reactivity compared to its free thiol form?
Methodological Answer: The potassium ion stabilizes the thiolate anion, enhancing solubility in polar solvents (e.g., water, ethanol) and reactivity in nucleophilic substitutions. For instance, in alkylation reactions, the thiolate reacts efficiently with alkyl halides (e.g., methyl iodide) at 50–60°C without requiring strong bases. In contrast, the free thiol form requires activation with K2CO3 or DBU to achieve comparable reactivity .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR shifts or MS fragments) be resolved during structural elucidation?
Methodological Answer: Contradictions often arise from tautomerism or solvent effects. For example:
- Tautomeric Equilibria : The 4-oxo group may shift between keto and enol forms, altering NMR signals. Variable-temperature NMR (25–80°C) in DMSO-d6 can stabilize the dominant tautomer .
- Mass Fragmentation Anomalies : Unexpected fragments may result from in-source decay. High-resolution MS (HRMS) with Q-TOF analyzers distinguishes isobaric ions (e.g., [M–K]⁻ vs. [M–H]⁻) with mass accuracy <2 ppm .
- X-ray vs. Solution-State Discrepancies : Compare solid-state (X-ray) and solution (NMR) data to identify conformational flexibility. For instance, the pyridopyrimidine ring may adopt a flattened boat conformation in crystals but planarize in solution .
Q. What strategies improve yield in multi-step syntheses involving this compound, particularly during cyclization and salt formation?
Methodological Answer:
- Cyclization Optimization : Use microwave-assisted synthesis (100–120°C, 30 min) with diethylamine as a catalyst to accelerate ring closure, achieving yields >85% .
- Salt Precipitation : Add KOH in ethanol dropwise to the free thiol intermediate at 0°C to minimize byproduct formation. Centrifugation at 10,000 rpm for 10 min isolates the pure potassium salt .
- In Situ Monitoring : Employ FTIR to track thiolate formation (disappearance of S-H stretch at ~2550 cm⁻¹) and UV-Vis at 290 nm (π→π* transition) to assess reaction progress .
Q. How can computational methods predict the compound’s bioactivity or interactions with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with enzymes like dihydrofolate reductase (DHFR). The thiolate group shows high affinity for Zn²⁺-containing active sites (binding energy ≤−8.5 kcal/mol) .
- DFT Calculations : Gaussian 09 at the B3LYP/6-31G* level calculates electrostatic potential maps, revealing nucleophilic regions (e.g., sulfur atom with MEP ≤−45 kcal/mol) prone to electrophilic attack .
- MD Simulations : GROMACS simulations (CHARMM36 force field) predict stability in aqueous solution, with RMSD <1.5 Å over 50 ns, supporting its use in physiological studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
